6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
CAS No.:
Cat. No.: VC15679891
Molecular Formula: C21H18BrNO
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18BrNO |
|---|---|
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 6-bromo-4-(4-ethylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
| Standard InChI | InChI=1S/C21H18BrNO/c1-2-13-7-9-14(10-8-13)17-12-20(24)23-21-16-6-4-3-5-15(16)19(22)11-18(17)21/h3-11,17H,2,12H2,1H3,(H,23,24) |
| Standard InChI Key | LBPOLXJADFVVDP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
Introduction
"6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one" is a heterocyclic organic compound belonging to the quinoline derivatives family. Quinoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a bromine atom and an ethyl-substituted phenyl group in its structure suggests potential for unique chemical reactivity and biological applications.
Synthesis Pathway
The synthesis of "6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one" can be achieved through multi-step organic reactions involving:
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Bromination: Introduction of bromine onto a pre-synthesized quinoline scaffold.
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Substitution Reaction: Incorporation of the 4-ethylphenyl group using Friedel–Crafts acylation or Suzuki coupling.
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Cyclization and Lactam Formation: Formation of the lactam ring through intramolecular cyclization.
These reactions typically require catalysts such as Lewis acids (e.g., AlCl₃) or palladium-based catalysts for coupling reactions.
Biological Significance
Quinoline derivatives, including "6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one," are known for their pharmacological potential:
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Antimicrobial Activity:
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Quinoline derivatives have shown efficacy against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans.
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The bromine substitution may enhance lipophilicity, improving membrane penetration in microbial cells.
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Anticancer Potential:
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Quinoline scaffolds are often studied as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor), which plays a role in cancer cell proliferation.
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Anti-inflammatory Activity:
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Compounds with similar structures have been evaluated using carrageenan-induced paw edema tests in rats, showing significant inhibition comparable to standard drugs like ibuprofen.
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Analytical Data
Spectroscopic techniques are essential for characterizing this compound:
| Technique | Key Observations |
|---|---|
| UV-Vis Spectroscopy | Absorption maxima likely around ~300 nm due to aromatic chromophores |
| FTIR Spectroscopy | Peaks for C=O stretching (~1700 cm⁻¹), C-Br bond (~600 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) |
| NMR Spectroscopy | Proton signals for aromatic hydrogens (~7–8 ppm), ethyl group (~1–2 ppm), and lactam NH |
Applications and Future Research
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Drug Development:
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The compound can be explored as a lead molecule for developing antimicrobial or anticancer drugs.
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Its bromine substitution may allow further derivatization to enhance bioactivity.
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Material Science:
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Quinoline derivatives are also studied for their optical properties, making them candidates for organic semiconductors or dyes.
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Toxicity Studies:
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Future studies should assess cytotoxicity in normal versus cancerous cell lines to determine therapeutic windows.
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